molecular formula C25H25F3N2O3 B4517713 3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one

3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one

Cat. No.: B4517713
M. Wt: 458.5 g/mol
InChI Key: WNIWRUDVPQRVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

3-[(4-Benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Mechanism of Action

The mechanism of action of 3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-benzylpiperidine-1-carbonyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N2O3/c1-33-24-20(27)14-18-22(21(24)28)30(12-9-26)15-19(23(18)31)25(32)29-10-7-17(8-11-29)13-16-5-3-2-4-6-16/h2-6,14-15,17H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIWRUDVPQRVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4)CCF)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
3-[(4-benzylpiperidin-1-yl)carbonyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxyquinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.